Chlorphenoxamine

Overview

Description

Mechanism of Action

Target of Action

Chlorphenoxamine, marketed under the name Phenoxene, is primarily an antihistamine and anticholinergic . It acts as an antagonist at the histamine H1 receptor and muscarinic acetylcholine receptors , which are its primary targets. These receptors play a crucial role in mediating allergic reactions and maintaining neurotransmission, respectively.

Mode of Action

This compound interacts with its targets by binding to the histamine H1 and muscarinic acetylcholine receptors, thereby inhibiting the action of histamine and acetylcholine. This results in the reduction of allergic reactions and itching, as well as potential antiparkinsonian effects .

Biochemical Pathways

It is known that the drug’s antihistaminic action can affect the histamine-mediated allergic response pathway, while its anticholinergic activity can influence the cholinergic neurotransmission pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic reactions and itching. By blocking the histamine H1 and muscarinic acetylcholine receptors, this compound can alleviate symptoms associated with allergic conditions .

Biochemical Analysis

Biochemical Properties

Chlorphenoxamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits strong and sustained anti-histaminic and anticholinergic effects, making it valuable for treating allergic conditions linked to cholinergic activity . This compound interacts with histamine receptors, specifically the H1 receptor, inhibiting the action of histamine and thereby reducing allergic symptoms. Additionally, it interacts with cholinergic receptors, inhibiting acetylcholine’s action and providing relief from itching and other allergic reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s antihistaminic action reduces the release of inflammatory mediators from mast cells and basophils, thereby decreasing inflammation and allergic responses . It also affects neuronal cells by inhibiting acetylcholine’s action, which can help alleviate symptoms of Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to histamine H1 receptors, blocking histamine’s action and preventing allergic reactions . It also binds to cholinergic receptors, inhibiting acetylcholine’s action and providing anticholinergic effects . These interactions lead to changes in gene expression related to inflammatory and allergic responses, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of related substances such as this compound N-oxide . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antihistaminic and anticholinergic effects, with minimal adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces allergic symptoms and provides anticholinergic effects without significant adverse effects . At higher doses, this compound can cause toxic effects, including sedation, dry mouth, and urinary retention . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating an optimal dosage range for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in this compound’s metabolism, leading to the formation of metabolites that are excreted through the kidneys . These metabolic pathways ensure the compound’s clearance from the body and prevent accumulation that could lead to toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with histamine and cholinergic receptors . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns ensure that this compound exerts its effects at the appropriate sites within the cells, contributing to its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorphenoxamine can be synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzhydrol with dimethylaminoethanol. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorphenoxamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (5%) at 100°C for 24 hours.

Substitution: Various nucleophiles under basic conditions.

Major Products

Oxidation: This compound N-oxide.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chlorphenoxamine has several scientific research applications, including:

Chemistry: Used as a model compound in studies involving antihistamines and anticholinergics.

Biology: Investigated for its effects on histamine receptors and cholinergic pathways.

Medicine: Used in the treatment of allergic reactions, itching, and Parkinson’s disease.

Industry: Employed in the formulation of topical creams and ointments for its antipruritic properties.

Comparison with Similar Compounds

Chlorphenoxamine is similar to other antihistamines and anticholinergics, such as:

Diphenhydramine: Both compounds are antihistamines with similar structures and pharmacological effects.

Chlorpheniramine: Another antihistamine with a similar mechanism of action but different chemical structure.

Promethazine: An antihistamine with additional antiemetic properties.

Uniqueness

This compound’s unique combination of antihistamine and anticholinergic properties makes it particularly effective in treating both allergic reactions and Parkinson’s disease symptoms .

Biological Activity

Chlorphenoxamine, also known as Phenoxene, is an antihistamine and anticholinergic agent primarily used for its antipruritic and antiparkinsonian properties. This compound has garnered attention for its biological activity beyond traditional antihistaminic effects, including potential applications in treating various conditions such as allergies, pruritus, and even certain infectious diseases. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

- Chemical Formula :

- Molar Mass : 303.83 g/mol

- Bioavailability : Well absorbed

- Metabolism : Primarily hepatic

- Excretion : Renal

This compound functions primarily as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites. Additionally, its anticholinergic properties contribute to its therapeutic effects by inhibiting acetylcholine action in the central nervous system, which can alleviate symptoms associated with movement disorders.

Antihistaminic Effects

This compound effectively reduces allergic responses by inhibiting histamine release and blocking its receptors. This action is beneficial in managing conditions like allergic rhinitis and urticaria.

Antiparkinsonian Activity

As an anticholinergic agent, this compound is utilized in treating Parkinson's disease symptoms. By reducing cholinergic overactivity in the central nervous system, it helps improve motor function and reduce rigidity and tremors associated with the disease .

Antimicrobial Properties

Recent studies have explored this compound's potential antimicrobial effects. In vitro assays have shown that it possesses activity against various pathogens including:

- Influenza Virus : Demonstrated efficacy in inhibiting viral replication.

- Bacterial Strains : Exhibits activity against Staphylococcus aureus and other bacteria .

Case Study 1: Anaphylaxis Induced by Chlorpheniramine (Related Compound)

A study reported two cases of anaphylaxis following chlorpheniramine administration, underscoring the potential for severe allergic reactions to antihistamines. These cases highlight the importance of monitoring patients for hypersensitivity reactions when administering this compound or similar compounds .

Case Study 2: Efficacy in Parkinson's Disease

In a clinical observation involving patients with Parkinson's disease, this compound was added to existing treatment regimens. Patients reported significant improvements in motor symptoms, including reduced tremors and improved overall mobility .

Table 1: Summary of Biological Activities of this compound

In Vitro Studies

Research indicates that this compound exhibits low to sub-micromolar IC50 values against several pathogens, suggesting its potential as a therapeutic agent beyond allergy treatment. For instance, studies have demonstrated its effectiveness against influenza viruses and certain bacterial strains .

Properties

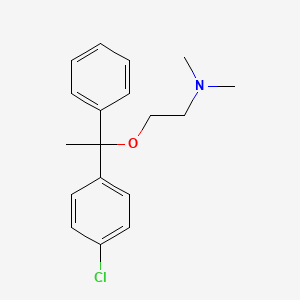

IUPAC Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHPNPMTPORSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

562-09-4 (hydrochloride) | |

| Record name | Chlorphenoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022805 | |

| Record name | Chlorphenoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-38-3 | |

| Record name | Chlorphenoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UVD77BP8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorphenoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorphenoxamine?

A1: this compound primarily acts as an antagonist of the histamine H1 receptor [, , ]. This means it blocks the binding of histamine to these receptors, reducing the physiological effects of histamine.

Q2: What are some of the downstream effects of this compound's H1 receptor antagonism?

A2: By antagonizing H1 receptors, this compound can alleviate symptoms associated with histamine release, such as itching, sneezing, and runny nose [, ]. It can also have anticholinergic effects, which contribute to its use in treating Parkinson's disease [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H22ClNO, and its molecular weight is 303.83 g/mol [, ].

Q4: How is this compound metabolized in the human body?

A4: this compound undergoes extensive metabolism in the liver, primarily through N-demethylation, oxidative deamination, ether bond cleavage, and phenyl ring hydroxylation []. These processes generate various metabolites, including N-demethyl-chlorphenoxamine, this compound-N-oxide, and several hydroxylated derivatives [, ].

Q5: Can you elaborate on the specific metabolites identified in human urine after this compound administration?

A5: Research has identified several metabolites in human urine, including N-demethyl-chlorphenoxamine, this compound-N-oxide, 1-(4-chlorophenyl)-1-phenylethanol, and various hydroxylated derivatives. Some of these metabolites are also excreted as conjugates [].

Q6: Besides its antihistaminic activity, what other pharmacological effects does this compound exhibit?

A7: this compound also possesses anticholinergic, antipruritic, and antiparkinsonian properties [, , ]. These additional effects contribute to its broader therapeutic application.

Q7: How effective is this compound in treating Parkinson's disease?

A8: While this compound shows some efficacy in alleviating certain Parkinson's disease symptoms, such as akinesia and rigidity, its effects on tremor are less consistent [, , ]. Some studies suggest its impact on tremor is minimal and might even worsen the symptom in some cases [].

Q8: Are there any studies comparing the efficacy of this compound to other antiparkinsonian drugs?

A9: Yes, a clinical trial compared this compound with methixene in treating Parkinson's disease. The study found no significant difference in their effectiveness [].

Q9: What are some analytical techniques used for the detection and quantification of this compound?

A10: Various methods have been employed, including gas chromatography coupled with mass spectrometry (GC-MS) [], high-performance liquid chromatography (HPLC) [, ], and spectrophotometry [, , , , , , , , ]. These methods are crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic analysis [].

Q10: How is this compound formulated to improve its bioavailability and delivery?

A11: To enhance bioavailability and accelerate absorption, researchers have explored formulating this compound into rapidly disintegrating tablets []. These formulations aim to bypass the first-pass metabolism associated with conventional tablets, potentially leading to a quicker onset of action.

Q11: What are the known toxicological effects of this compound?

A12: Studies in animals have investigated the acute and chronic toxicity of this compound []. Although generally considered safe at therapeutic doses, like many drugs, this compound can lead to adverse effects. These effects are often associated with its anticholinergic properties and can include dry mouth, blurred vision, constipation, and urinary retention [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.